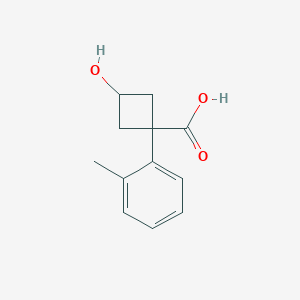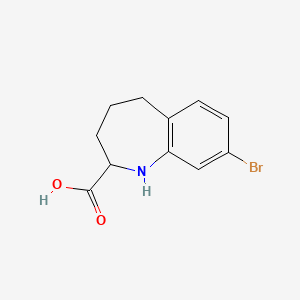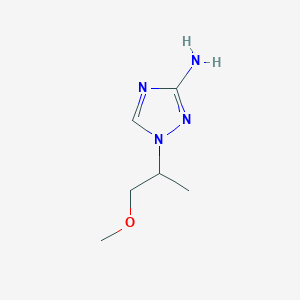
3-(1-Amino-2-methylpropan-2-yl)-2,2-dimethyloxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Amino-2-methylpropan-2-yl)-2,2-dimethyloxolan-3-ol is an organic compound with a unique structure that includes an oxolane ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-methylpropan-2-yl)-2,2-dimethyloxolan-3-ol typically involves the reaction of 2,2-dimethyloxirane with 1-amino-2-methylpropan-2-ol under specific conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the ring-opening of the oxirane and the subsequent formation of the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(1-Amino-2-methylpropan-2-yl)-2,2-dimethyloxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amines.
Substitution: The oxolane ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.
Scientific Research Applications
3-(1-Amino-2-methylpropan-2-yl)-2,2-dimethyloxolan-3-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(1-Amino-2-methylpropan-2-yl)-2,2-dimethyloxolan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, affecting their function. The oxolane ring may also play a role in stabilizing the compound’s structure and facilitating its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropan-1-ol: Similar structure but lacks the oxolane ring.
1-Amino-2-methylpropan-2-ol: Similar structure but lacks the oxolane ring and has different functional groups.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-(1-amino-2-methylpropan-2-yl)-2,2-dimethyloxolan-3-ol |
InChI |
InChI=1S/C10H21NO2/c1-8(2,7-11)10(12)5-6-13-9(10,3)4/h12H,5-7,11H2,1-4H3 |
InChI Key |
HEGQXTJPFFSSNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCO1)(C(C)(C)CN)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(2,5-Dihydro-1H-pyrrol-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13158763.png)




![Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13158802.png)



![4-Chloro-1-propyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13158842.png)

